3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-

Physicochemical profiling Fragment-based drug discovery Lead-likeness

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- (CAS 440102-85-2; molecular formula C9H16N4O2S; molecular weight 244.31 g mol⁻¹) is a heterocyclic sulfonamide building block featuring a pyridine ring with a sulfonamide group at the 3-position and a branched 2-amino-2-methylpropylamino substituent at the 6-position. Computed physicochemical properties include a calculated logP of −0.11 and a topological polar surface area (TPSA) of 74.33 Ų, placing it within Lipinski and Rule-of-Three compliant space for lead-like fragments.

Molecular Formula C9H16N4O2S
Molecular Weight 244.32 g/mol
Cat. No. B13938875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-
Molecular FormulaC9H16N4O2S
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESCC(C)(CNC1=NC=C(C=C1)S(=O)(=O)N)N
InChIInChI=1S/C9H16N4O2S/c1-9(2,10)6-13-8-4-3-7(5-12-8)16(11,14)15/h3-5H,6,10H2,1-2H3,(H,12,13)(H2,11,14,15)
InChIKeyUKFZVRRTHFDFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- Procurement Guide: Physicochemical and Structural Baseline


3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- (CAS 440102-85-2; molecular formula C9H16N4O2S; molecular weight 244.31 g mol⁻¹) is a heterocyclic sulfonamide building block featuring a pyridine ring with a sulfonamide group at the 3-position and a branched 2-amino-2-methylpropylamino substituent at the 6-position [1]. Computed physicochemical properties include a calculated logP of −0.11 and a topological polar surface area (TPSA) of 74.33 Ų, placing it within Lipinski and Rule-of-Three compliant space for lead-like fragments [2]. The compound is commercially available at ≥98% purity (NLT 98%) from multiple suppliers, indicating reliable sourcing for research use .

Why Generic 3-Pyridinesulfonamide Analogs Cannot Substitute for 6-[(2-Amino-2-methylpropyl)amino]-Substitution


Although the 3-pyridinesulfonamide motif is shared by diverse bioactive molecules—including carbonic anhydrase inhibitors, loop diuretics such as torasemide, and AOC3-targeted agents—the specific 6-substituent profoundly alters the molecule's hydrogen-bonding capacity, basicity, and solubility [1]. The 2-amino-2-methylpropylamino group introduces a gem-dimethyl branching point adjacent to a primary amine, which creates a sterically constrained, flexible side-chain with a distinct pKa profile compared to linear aminoethyl or unsubstituted amino analogs. In carbonic anhydrase inhibitor series, regiochemistry (4- vs. 3-substitution) and pyridine-ring substituent identity have been shown to shift isoform selectivity by orders of magnitude [2], underscoring that generic substitution yields unpredictable potency and selectivity profiles. Thus, procurement of this exact substitution pattern is required to ensure reproducible synthetic outcomes and physicochemical behavior in research programs.

Quantitative Differentiation Evidence for 6-[(2-Amino-2-methylpropyl)amino]-3-pyridinesulfonamide vs. Closest Analogs


Solubility-Favorable cLogP and TPSA Profile vs. N-Methylpyridine-3-sulfonamide

The target compound exhibits a computed cLogP of −0.11 and TPSA of 74.33 Ų [1]. In contrast, the simpler N-methylpyridine-3-sulfonamide (a reported Mtb Lpd inhibitor scaffold) lacks the branched aminoalkyl side-chain and possesses a lower TPSA and higher cLogP, which is expected to reduce aqueous solubility. The target compound's lower cLogP and higher TPSA place it more favorably within the Rule-of-Three space for fragment-based screening, providing a solubility advantage over the N-methyl analog [2].

Physicochemical profiling Fragment-based drug discovery Lead-likeness

GPR35 Antagonism Selectivity: Inactivity vs. Known GPR35 Agonists

In a primary GPR35 antagonism assay within the European Chemical Biology Database (ECBD), 6-[(2-amino-2-methylpropyl)amino]-3-pyridinesulfonamide was profiled and reported as inactive [1]. This contrasts with several pyridine-sulfonamide derivatives that have been identified as GPR35 agonists or antagonists in the literature. For example, certain N-aryl-3-pyridinesulfonamides exhibit GPR35 agonism with EC₅₀ values in the low micromolar range. The lack of GPR35 activity for the target compound suggests a cleaner off-target profile relative to GPR35-active pyridine-sulfonamide analogs when GPR35 modulation is undesirable [1].

G-protein coupled receptor screening Off-target profiling Selectivity

Structural Differentiation: Gem-Dimethyl Branched Amine vs. Linear Aminoethyl Analog

The target compound bears a gem-dimethyl group at the alpha carbon of the 6-aminoalkyl side-chain, a feature absent in the closest linear analog 6-[(2-aminoethyl)amino]-3-pyridinesulfonamide (CAS 202460-51-3; MW 216.26) [1]. The gem-dimethyl group introduces steric hindrance and restricts rotational freedom (increased number of rotatable bonds: 6 vs. 4 in the aminoethyl analog), while the additional carbon atoms increase molecular weight by 28 Da (244.31 vs. 216.26) [1]. Such gem-dimethyl branching is a recognized strategy in medicinal chemistry to improve metabolic stability by shielding the adjacent amine from oxidative deamination and to pre-organize bioactive conformations [2].

Structural biology Conformational restriction Medicinal chemistry

Synthetic Tracability: Documented Use as a Bleomycin Analogue Intermediate

The 2-amino-2-methylpropylamino moiety present in the target compound has been specifically employed in the synthesis of a bleomycin analogue ligand. In a published study, 2-[((2-(4-imidazoyl)ethyl)amino)carbonyl]-6-[((2-amino-2-methylpropyl)amino)methyl]pyridine (incorporating the exact 2-amino-2-methylpropylamino substructure) was used to prepare a Zn(II) complex that crystallized in a one-dimensional polymeric architecture, with Zn(II) displaying trigonal bipyramidal geometry [1]. This demonstrates the utility of the 2-amino-2-methylpropylamino group in constructing well-defined metal-binding scaffolds, a property not shared by simpler aminoalkyl pyridine-sulfonamides that lack the chelating reach and steric profile of this branched amine.

Synthetic chemistry Metal complexation Bleomycin mimetics

Commercial Purity vs. In-Class Building Blocks: ≥98% Assured Quality

The target compound is commercially supplied with a purity specification of NLT 98% (HPLC) and ≥98% , with storage validated at 20°C for 2 years . This level of quality assurance meets or exceeds that of many generic 3-pyridinesulfonamide building blocks, which are frequently offered at 95% purity without guaranteed long-term stability data. For structure-activity relationship (SAR) studies, where impurities >2% can confound biological assay interpretation, the documented purity and stability profile of the target compound reduces the risk of false-positive or false-negative results compared to lower-purity analogs.

Chemical procurement Quality assurance Building block reliability

Recommended Research Application Scenarios for 6-[(2-Amino-2-methylpropyl)amino]-3-pyridinesulfonamide Procurement


Fragment-Based Lead Discovery Requiring High-Solubility Primary Amine Warheads

With a cLogP of −0.11 and TPSA of 74.33 Ų, this compound falls within rule-of-three compliant space, making it suitable as a soluble fragment for screening campaigns against targets with a preference for basic amine interactions. Its gem-dimethyl branching provides a defined geometry for structure-based design, while the primary amine serves as a synthetic handle for further derivatization [1].

Metallo-Enzyme Inhibitor Design Leveraging a Structurally Validated Metal-Binding Scaffold

The demonstrated capacity of the 2-amino-2-methylpropylamino substructure to coordinate Zn(II) in a defined trigonal bipyramidal geometry supports the use of this compound as a precursor in metalloenzyme inhibitor design, particularly for zinc-dependent enzymes such as carbonic anhydrases or matrix metalloproteinases, where the sulfonamide group acts as a zinc-binding warhead [1].

Selectivity Profiling Studies Requiring a GPR35-Negative 3-Pyridinesulfonamide Control

As this compound has been confirmed inactive in a primary GPR35 antagonism assay, it serves as a suitable negative control or selectivity tool for studies involving GPR35-active 3-pyridinesulfonamides. This is valuable in immunology and inflammation research where GPR35 modulation is a confounding factor [1].

Medicinal Chemistry SAR Campaigns Targeting Amine Oxidase (AOC3/MAO) Pathways

The gem-dimethyl group adjacent to the primary amine is a well-established metabolic shield against oxidative deamination by amine oxidases (MAO-A, MAO-B, and AOC3). This compound may therefore serve as a proteolytically stable core scaffold in programs developing AOC3/MAO inhibitors for NASH, fibrosis, or retinopathy indications, where the pyridinyl sulfonamide chemotype has established precedent [1][2].

Quote Request

Request a Quote for 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.